N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a chemical compound characterized by the presence of a furan ring and a pyrazine ring, connected through a methyl group to a pivalamide moiety
Mechanism of Action
Target of Action
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide” is a novel derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Mode of Action
It is known that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways inMycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth or survival .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival, as evidenced by its IC50 values . This suggests that the compound could potentially be used as a therapeutic agent for the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling of Furan and Pyrazine Rings: The furan and pyrazine rings are coupled through a methyl group using a suitable linker, such as a halomethyl derivative.
Introduction of the Pivalamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.
Scientific Research Applications
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is unique due to the presence of the pivalamide group, which may confer specific properties such as increased steric hindrance and altered pharmacokinetic behavior. This uniqueness can make the compound more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXEXKTCGFZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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